2,2'-{methanediylbis[(6-hydroxybenzene-3,1-diyl)nitrilo(E)methylylidene]}bis(4-chlorophenol)
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Overview
Description
2,2’-{methanediylbis[(6-hydroxybenzene-3,1-diyl)nitrilo(E)methylylidene]}bis(4-chlorophenol) is a complex organic compound characterized by its unique structure, which includes multiple aromatic rings and functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2’-{methanediylbis[(6-hydroxybenzene-3,1-diyl)nitrilo(E)methylylidene]}bis(4-chlorophenol) typically involves a multi-step process The initial step often includes the condensation reaction between 6-hydroxybenzene-3,1-diyl and methanediylbis, followed by nitrilo(E)methylylidene formation
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors to ensure consistency and purity. The reaction conditions, such as temperature, pressure, and pH, are meticulously controlled to optimize yield and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
2,2’-{methanediylbis[(6-hydroxybenzene-3,1-diyl)nitrilo(E)methylylidene]}bis(4-chlorophenol) undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions may involve reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Electrophilic and nucleophilic substitution reactions can occur, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogenation using chlorine or bromine in the presence of a catalyst.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce corresponding alcohols.
Scientific Research Applications
2,2’-{methanediylbis[(6-hydroxybenzene-3,1-diyl)nitrilo(E)methylylidene]}bis(4-chlorophenol) has diverse applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Investigated for its potential as an enzyme inhibitor or activator.
Medicine: Explored for its therapeutic properties, including anti-inflammatory and antimicrobial effects.
Industry: Utilized in the production of polymers, dyes, and other chemical products.
Mechanism of Action
The mechanism of action of 2,2’-{methanediylbis[(6-hydroxybenzene-3,1-diyl)nitrilo(E)methylylidene]}bis(4-chlorophenol) involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The pathways involved can include signal transduction, gene expression, and metabolic regulation.
Comparison with Similar Compounds
Similar Compounds
- **2,2’-{methanediylbis[(6-hydroxybenzene-3,1-diyl)nitrilo(E)methylylidene]}bis(4-bromophenol)
- **2,2’-{methanediylbis[(6-hydroxybenzene-3,1-diyl)nitrilo(E)methylylidene]}bis(4-fluorophenol)
Uniqueness
The uniqueness of 2,2’-{methanediylbis[(6-hydroxybenzene-3,1-diyl)nitrilo(E)methylylidene]}bis(4-chlorophenol) lies in its specific functional groups and their arrangement, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity, stability, and biological activity, making it valuable for specific applications.
Properties
Molecular Formula |
C27H20Cl2N2O4 |
---|---|
Molecular Weight |
507.4 g/mol |
IUPAC Name |
2-[(5-chloro-2-hydroxyphenyl)methylideneamino]-4-[[3-[(5-chloro-2-hydroxyphenyl)methylideneamino]-4-hydroxyphenyl]methyl]phenol |
InChI |
InChI=1S/C27H20Cl2N2O4/c28-20-3-7-24(32)18(12-20)14-30-22-10-16(1-5-26(22)34)9-17-2-6-27(35)23(11-17)31-15-19-13-21(29)4-8-25(19)33/h1-8,10-15,32-35H,9H2 |
InChI Key |
JARHIGUMUXQXQK-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1CC2=CC(=C(C=C2)O)N=CC3=C(C=CC(=C3)Cl)O)N=CC4=C(C=CC(=C4)Cl)O)O |
Origin of Product |
United States |
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